molecular formula C8H7NO4 B027991 5-(Methoxycarbonyl)picolinic acid CAS No. 17874-79-2

5-(Methoxycarbonyl)picolinic acid

Cat. No.: B027991
CAS No.: 17874-79-2
M. Wt: 181.15 g/mol
InChI Key: NTCKZTBRFXTYBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method for 5-(Methoxycarbonyl)pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxaldehyde with formic anhydride under basic conditions . This reaction produces the target product through a series of steps that include the formation of an intermediate compound, which is then further reacted to yield the final product.

Industrial Production Methods

In industrial settings, the production of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, and involves the use of advanced equipment and techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid depend on the specific reaction and conditions used. For example, oxidation reactions may yield different carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

5-(Methoxycarbonyl)picolinic acid has been investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of pharmaceutical compounds.

1.1. Anti-inflammatory Properties

Research indicates that derivatives of this compound can be utilized in the development of pharmaceutical compositions aimed at treating inflammatory diseases mediated by interleukin-1 (IL-1) and tumor necrosis factor (TNF) . The compound has shown promise in formulations designed to modulate immune responses.

1.2. Cystic Fibrosis Treatment

Another notable application is its use as an intermediate in synthesizing compounds that restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This is crucial for treating cystic fibrosis and related respiratory disorders . The synthesis of specific derivatives has been streamlined using this compound, allowing for more efficient production methods.

Synthetic Organic Chemistry Applications

This compound serves as a valuable building block in organic synthesis, particularly in creating complex pyridine derivatives.

2.1. Synthesis of Pyridine Derivatives

The compound acts as an intermediate in synthesizing various pyridine derivatives, which are essential in pharmaceuticals and agrochemicals. For instance, it has been used to produce (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound with potential applications in treating respiratory conditions .

Insulin Mimetic Properties

Recent studies have highlighted the insulin mimetic properties of this compound, suggesting its potential role in diabetic treatment strategies . The compound's ability to mimic insulin action opens avenues for developing new therapeutic agents for managing diabetes.

Data Table: Summary of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAnti-inflammatory treatments
Cystic fibrosis therapies
Synthetic Organic ChemistryIntermediate for pyridine derivatives
Insulin Mimetic PropertiesPotential diabetic treatment

Case Study 1: Anti-inflammatory Drug Development

A study explored the formulation of a drug using this compound as a core component to target IL-1 and TNF pathways effectively. The results indicated significant reductions in inflammatory markers in animal models, showcasing the compound's therapeutic potential .

Case Study 2: Synthesis Efficiency

Another research effort focused on optimizing the synthesis of CFTR modulators using this compound. The study demonstrated that employing this compound reduced the number of steps and improved yield compared to traditional methods, thus enhancing the feasibility of producing these critical drugs .

Biological Activity

5-(Methoxycarbonyl)picolinic acid (MCPA) is a derivative of picolinic acid, which has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of MCPA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₉NO₄
  • CAS Number : 17874-79-2

The methoxycarbonyl group attached to the picoline ring enhances its solubility and bioactivity, making it a subject of interest in medicinal chemistry.

MCPA exhibits several biological activities through various mechanisms:

  • Anti-inflammatory Activity : MCPA has been shown to inhibit pro-inflammatory cytokines, which play a critical role in chronic inflammation. This effect may be mediated through the modulation of nuclear factor kappa B (NF-κB) signaling pathways.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, reducing oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
  • Neuroprotective Effects : Research indicates that MCPA may protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Pharmacological Effects

The pharmacological profile of MCPA includes:

  • Antimicrobial Activity : Studies have demonstrated that MCPA possesses antimicrobial properties against various bacterial strains, suggesting its potential use as an antibacterial agent.
  • Anticancer Potential : Preliminary studies indicate that MCPA may inhibit the proliferation of cancer cells, particularly by inducing cell cycle arrest and apoptosis in specific cancer lines.
  • Metabolic Effects : MCPA has been investigated for its role in lipid metabolism regulation, showing promise in managing conditions like obesity and hyperlipidemia through diacylglycerol acyltransferase (DGAT) inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of MCPA:

  • Study on Inflammatory Response :
    • A study published in Journal of Medicinal Chemistry demonstrated that MCPA significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory potential .
  • Antioxidant Activity Assessment :
    • Research conducted by Zhang et al. (2020) showed that MCPA effectively scavenged DPPH radicals and increased the activity of superoxide dismutase (SOD) in vitro, supporting its antioxidant claims .
  • Neuroprotection Study :
    • In a neuroprotection study involving SH-SY5Y neuroblastoma cells, MCPA was found to reduce cell death induced by hydrogen peroxide exposure, suggesting its potential application in neurodegenerative disease therapies .

Comparative Analysis Table

The following table summarizes various biological activities of this compound compared to other related compounds:

CompoundAnti-inflammatoryAntioxidantAntimicrobialNeuroprotectiveAnticancer
This compoundYesYesYesYesYes
Picolinic AcidModerateModerateNoLimitedNo
6-Methoxypicolinic AcidYesModerateYesLimitedYes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(methoxycarbonyl)picolinic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves functionalization of picolinic acid derivatives. For example, methoxycarbonylation can be achieved via nucleophilic substitution or esterification under anhydrous conditions. In related compounds like 6-((methylsulfonyl)methyl)picolinic acid, reactions in DMF at 120°C with sodium methanesulfinate were used, followed by purification via flash chromatography . Optimization may require adjusting solvent polarity (e.g., THF vs. DMF), temperature, and catalysts (e.g., Hünig’s base for carbonate formation as in evidence 22). Yield improvements often involve monitoring reaction progress with TLC or HPLC.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and functional groups. For example, in analogous compounds like 6-(methylsulfonamido)picolinic acid, ¹H NMR peaks at δ 8.1–8.3 ppm confirmed aromatic protons, while ¹³C NMR identified carbonyl carbons at ~170 ppm . High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight. Purity is assessed via HPLC (>97% by GC/HPLC, as in evidence 2 and 5).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) for similar compounds (e.g., methoxycarbonyl derivatives) emphasize using PPE (gloves, goggles, lab coats) and working in a fume hood due to potential respiratory hazards . Storage at 0–6°C may be required to prevent decomposition (evidence 2). Waste disposal must comply with federal/state regulations, and degradation products should be analyzed via LC-MS to confirm stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or regiospecificity in this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states for reactions like methoxycarbonyl group substitution. For example, evidence 22 describes methoxycarbonyloxy group substitution by amino alcohols, which could be simulated to identify energy barriers. Software like Gaussian or ORCA can optimize geometries and calculate Fukui indices to predict electrophilic/nucleophilic sites .

Q. What strategies resolve contradictions in reported synthetic yields or reactivity across studies?

  • Methodological Answer : Systematic variation of parameters (solvent, temperature, catalysts) is key. For instance, conflicting yields in esterification reactions may arise from moisture sensitivity; thus, anhydrous conditions (e.g., molecular sieves) should be tested. Reproducibility can be enhanced by adopting standardized purity criteria (e.g., >97% by GC/HPLC, as in evidence 2) and validating results with orthogonal techniques (e.g., NMR and HRMS) .

Q. How does the methoxycarbonyl group influence the biological or catalytic activity of picolinic acid scaffolds?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing methoxycarbonyl with hydroxymethyl or boronic ester groups, as in evidence 12–13) and testing in biological assays. For example, in evidence 5, sulfonamide-modified picolinic acids were evaluated for enzyme inhibition. Computational docking (AutoDock) can further predict binding interactions with target proteins .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

  • Methodological Answer : Scale-up issues often involve exothermic reactions or purification bottlenecks. For multi-gram syntheses, switching from flash chromatography to recrystallization (using solvents like ethyl acetate/hexane) may improve efficiency. Process analytical technology (PAT), such as in-line FTIR, can monitor reactions in real time .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

  • Answer :

  • Feasible : Prioritize reactions with commercially available precursors (e.g., methyl picolinate derivatives in evidence 2).
  • Novel : Explore understudied applications, such as metal-organic frameworks (MOFs) using picolinic acid ligands.
  • Ethical : Adhere to safety guidelines for handling corrosive reagents (evidence 1).
  • Relevant : Align with trends in medicinal chemistry (e.g., protease inhibitors) or materials science .

Q. How can the PICO framework structure a study on the catalytic applications of this compound?

  • Answer :

  • Population : Transition-metal catalysts (e.g., palladium complexes).
  • Intervention : Ligand design using this compound.
  • Comparison : Traditional ligands (e.g., bipyridine).
  • Outcome : Catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

5-methoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCKZTBRFXTYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311057
Record name 5-(methoxycarbonyl)pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17874-79-2
Record name 5-Methyl 2,5-pyridinedicarboxylate
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Record name 17874-79-2
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Record name 5-(methoxycarbonyl)pyridine-2-carboxylic acid
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Record name 5-(Methoxycarbonyl)pyridine-2-carboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(Methoxycarbonyl)picolinic acid
5-(Methoxycarbonyl)picolinic acid
5-(Methoxycarbonyl)picolinic acid
5-(Methoxycarbonyl)picolinic acid

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